N-Hydroxy-4-isopropylpicolinimidamide
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Overview
Description
N-Hydroxy-4-isopropylpicolinimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom and an isopropyl group attached to the picolinimidamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-isopropylpicolinimidamide typically involves the reaction of 4-isopropylpicolinimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography . The industrial process may also involve the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-isopropylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted picolinimidamides
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Hydroxy-4-isopropylpicolinimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity . This inhibition can lead to various biological effects, including the suppression of disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-4-isopropylpicolinimidamide include:
N-Hydroxysuccinimide: Known for its use in peptide synthesis and protein modification.
N-Hydroxy-2-pyridone: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound stands out due to its unique combination of a hydroxyl group and an isopropyl group attached to the picolinimidamide core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N'-hydroxy-4-propan-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)7-3-4-11-8(5-7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
InChI Key |
WIEDCIZIGQBNLC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NC=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C(=NO)N |
Origin of Product |
United States |
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